molecular formula C13H17NO5 B13196281 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid

Cat. No.: B13196281
M. Wt: 267.28 g/mol
InChI Key: PKJJXSQHBCXDME-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid is a complex organic compound used in various scientific research fields It is known for its unique structure, which includes a benzyloxycarbonyl group, an aminooxy group, and a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl (CBZ) groups, followed by the introduction of the aminooxy functionality. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality and purity of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the aminooxy group can form stable bonds with carbonyl compounds. These interactions facilitate the formation of new chemical bonds and the modification of existing ones, enabling the compound to exert its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-([(Benzyloxy)carbonyl]amino)ethylboronic acid: Similar in structure but contains a boronic acid group instead of a methylbutanoic acid backbone.

    2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid: Contains a hydroxyacetic acid backbone, differing in its functional groups.

Uniqueness

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid is unique due to its combination of functional groups, which provide specific reactivity and stability. This uniqueness makes it valuable in synthetic chemistry and various research applications, where precise control over chemical reactions is required.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

3-methyl-2-(phenylmethoxycarbonylaminooxy)butanoic acid

InChI

InChI=1S/C13H17NO5/c1-9(2)11(12(15)16)19-14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

PKJJXSQHBCXDME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)ONC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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